1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate
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Overview
Description
The compound 1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate is a complex organic molecule with a highly intricate structure
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of precursor molecules to form the cyclopenta[a]phenanthrene core.
Functional group modifications: Introduction of various functional groups such as hydroxyl, methoxy, and carbamoyloxy groups through specific reagents and catalysts.
Linking of side chains: The attachment of ethoxy and disulfanyl side chains to the core structure.
Final esterification: The formation of the butanedioate ester linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups using appropriate reagents.
Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis and substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its complex structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl and methoxy groups may interact with enzymes or receptors, modulating their activity. The disulfanyl and carbamoyloxy groups can form covalent bonds with target molecules, leading to changes in their function.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
Cholic acid derivatives: Similar in having a cyclopenta[a]phenanthrene core but differ in the types and positions of functional groups.
Tetracycline derivatives: Share the tetracen-1-yl moiety but have different side chains and functional groups.
Steroid analogs: Similar core structure but vary in the side chains and functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups and side chains, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C69H97NO20S2 |
---|---|
Molecular Weight |
1324.6 g/mol |
IUPAC Name |
1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate |
InChI |
InChI=1S/C69H97NO20S2/c1-39(2)10-8-11-40(3)47-16-17-48-44-15-14-42-34-43(20-22-67(42,5)49(44)21-23-68(47,48)6)85-28-26-83-24-25-84-27-29-86-54(73)18-19-55(74)87-30-32-91-92-33-31-88-66(80)70-50-35-56(89-41(4)61(50)75)90-52-37-69(81,53(72)38-71)36-46-58(52)65(79)60-59(63(46)77)62(76)45-12-9-13-51(82-7)57(45)64(60)78/h9,12-14,39-41,43-44,47-50,52,56,61,71,75,77,79,81H,8,10-11,15-38H2,1-7H3,(H,70,80)/t40-,41+,43-,44?,47-,48?,49?,50+,52+,56+,61-,67+,68-,69+/m1/s1 |
InChI Key |
QPBKORWGSBLEPU-CBRSTGIFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCCSSCCOC(=O)CCC(=O)OCCOCCOCCO[C@@H]6CC[C@@]7(C8CC[C@@]9([C@H](CCC9C8CC=C7C6)[C@H](C)CCCC(C)C)C)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCCSSCCOC(=O)CCC(=O)OCCOCCOCCOC6CCC7(C8CCC9(C(C8CC=C7C6)CCC9C(C)CCCC(C)C)C)C)O |
Origin of Product |
United States |
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